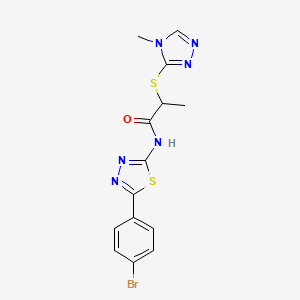

Methyl 4-(5-amino-1,3,4-oxadiazol-2-YL)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

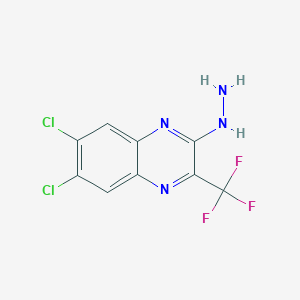

The synthesis of oxadiazoles, including “Methyl 4-(5-amino-1,3,4-oxadiazol-2-YL)benzoate”, often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . Another method involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 .Molecular Structure Analysis

Oxadiazoles, such as “Methyl 4-(5-amino-1,3,4-oxadiazol-2-YL)benzoate”, exist in four regioisomeric forms . They possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, with nitrogen being a stronger hydrogen bond acceptor than oxygen .Chemical Reactions Analysis

Oxadiazoles have been utilized in a variety of chemical reactions. For instance, they have been used in the synthesis of N-phenyl pyrazolines through the cyclocondensation of N-phenyl hydrazine with acrylonitrile in ethanol at reflux for 3 hours .Aplicaciones Científicas De Investigación

Medicine: Anticancer Properties

Methyl 4-(5-amino-1,3,4-oxadiazol-2-YL)benzoate: has been explored for its potential anticancer properties. The compound’s structure allows it to interact with various biological targets, potentially inhibiting cancer cell growth. Research has shown that derivatives of 1,3,4-oxadiazoles exhibit a broad spectrum of pharmacological activities, including anticancer effects . These compounds can be designed to target specific cancer cells, minimizing damage to healthy cells and reducing side effects.

Agriculture: Pesticide Development

In agriculture, this compound could be used to develop new pesticides. The oxadiazole ring, a component of the compound, is known for its herbicidal, insecticidal, and fungicidal activity . By creating derivatives of this compound, researchers can develop targeted solutions for crop protection, enhancing yield and reducing the environmental impact of traditional pesticides.

Industrial Applications: Energetic Materials

The energetic nature of the oxadiazole ring makes it suitable for developing high-performance materials used in various industrial applications. These materials can be used in the production of explosives, propellants, and pyrotechnics due to their good thermal stabilities and acceptable sensitivity values . The compound’s derivatives could offer alternatives to existing materials with improved performance and safety profiles.

Biotechnology Research: Enzyme Inhibition

In biotechnology research, the compound’s derivatives can be used to study enzyme inhibition. By binding to the active sites of enzymes, these derivatives can modulate the enzyme’s activity, which is crucial in understanding disease mechanisms and developing new drugs . This application is particularly relevant in the design of drugs for diseases where enzyme malfunction plays a key role.

Chemical Synthesis: Building Blocks

“Methyl 4-(5-amino-1,3,4-oxadiazol-2-YL)benzoate” serves as a building block in chemical synthesis. Its structure allows for various chemical reactions, making it a versatile intermediate in the synthesis of more complex molecules . This is particularly valuable in the pharmaceutical industry, where the creation of new drugs often requires complex synthesis pathways.

Environmental Applications: Green Chemistry

The compound’s potential in green chemistry is significant. Its derivatives can be synthesized using environmentally benign methods, reducing the use of hazardous substances and waste production . This aligns with the principles of green chemistry, aiming to make chemical production more sustainable and less harmful to the environment.

Propiedades

IUPAC Name |

methyl 4-(5-amino-1,3,4-oxadiazol-2-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c1-15-9(14)7-4-2-6(3-5-7)8-12-13-10(11)16-8/h2-5H,1H3,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPULRIJRSMXOFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=NN=C(O2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(5-amino-1,3,4-oxadiazol-2-YL)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromopyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B2950565.png)

![3-[3-[Methyl-[(5-methyl-1,2-oxazol-4-yl)methyl]amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2950568.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2950569.png)

![7-Chloro-2-(6-methylpyridin-2-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2950571.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[1-(4-fluorophenyl)ethyl]sulfanyl}acetamide](/img/structure/B2950576.png)

![2-chloro-6-fluoro-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2950579.png)

![4-methyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2950581.png)

![4-bromo-N-[(2-methoxyphenyl)methyl]benzenesulfonamide](/img/structure/B2950582.png)